[2,3'-Bipyridine]-4-carbonitrile
Overview
Description
[2,3'-Bipyridine]-4-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of two pyridine rings connected at the 2 and 3 positions, with a cyano group (-CN) attached to the 4 position of one of the pyridine rings
Synthetic Routes and Reaction Conditions:
Heterocoupling Reactions: One common method involves the heterocoupling of pyridine derivatives using metal catalysts such as palladium or nickel. The reaction typically involves the coupling of 2-bromopyridine with 3-cyanopyridine in the presence of a palladium catalyst under optimized conditions.
Electrochemical Methods: Another approach is the electrochemical synthesis, where the pyridine derivatives are subjected to an electrochemical reaction to form the bipyridine structure. This method offers a green alternative to traditional chemical synthesis.
Industrial Production Methods: The industrial production of this compound often involves large-scale heterocoupling reactions using continuous flow reactors to enhance efficiency and yield. The use of homogeneous catalysts and optimized reaction conditions ensures the scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as pyridine N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of [2,3'-Bipyridine]-4-amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: [2,3'-Bipyridine]-4-amine
Substitution: Various substituted bipyridines depending on the nucleophile used
Mechanism of Action
Scientific Research Applications
Chemistry: [2,3'-Bipyridine]-4-carbonitrile is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases. Industry: Its applications in the synthesis of organic materials and its role as a building block in the production of advanced materials are being investigated.
Comparison with Similar Compounds
[2,2'-Bipyridine]
[2,2'-Bipyridine]-4,4'-dicarbonitrile
[2,3'-Bipyridine]-4-amine
Uniqueness: [2,3'-Bipyridine]-4-carbonitrile is distinguished by the presence of the cyano group at the 4 position, which imparts unique chemical properties and reactivity compared to its analogs. This structural feature allows for diverse chemical transformations and applications.
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Properties
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-3-5-14-11(6-9)10-2-1-4-13-8-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYQZMFCIXKNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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